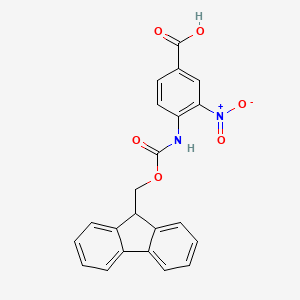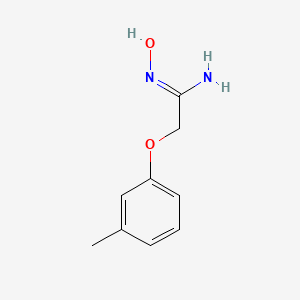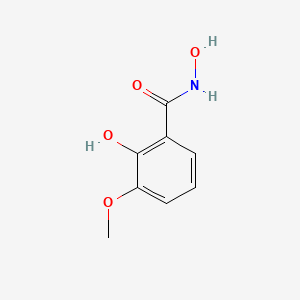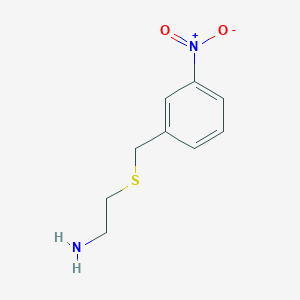
Fmoc-Dbz(o-NO2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Dbz(o-NO2)-OH, or 4-(4,4-dimethyl-2,6-dioxocyclohexylideneamino)-4-methyl-2-oxo-1-phenyl-1,3-dihydro-2H-benzimidazole-1-carboxylic acid tert-butyl ester, is an organic compound used in organic synthesis and scientific research. It is a derivative of benzimidazole and is used as a protecting group in peptide synthesis. Fmoc-Dbz(o-NO2)-OH is a versatile and efficient reagent that has been used in a variety of research applications, including the synthesis of peptides, the preparation of peptide-based nanomaterials, and the study of protein-protein interactions.
Applications De Recherche Scientifique
Fmoc-Dbz(o-NO2)-OH has been used in a variety of scientific research applications. It has been used as a protecting group in peptide synthesis, allowing for the selective protection of certain amino acids. It has also been used in the synthesis of peptide-based nanomaterials, such as nanowires, nanotubes, and nanodots. Additionally, Fmoc-Dbz(o-NO2)-OH has been used to study protein-protein interactions and to identify potential drug targets.
Mécanisme D'action
Fmoc-Dbz(o-NO2)-OH acts as a protecting group by forming a stable covalent bond with the amino acid residue to be protected. This prevents the amino acid from reacting with other molecules during the synthesis process. The protecting group can then be removed by treatment with a suitable reagent, such as trifluoroacetic acid (TFA).
Biochemical and Physiological Effects
Fmoc-Dbz(o-NO2)-OH is not known to have any direct biochemical or physiological effects. It is used only as a protecting group in peptide synthesis and is typically removed before the peptide is administered to a living system.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-Dbz(o-NO2)-OH is an efficient and versatile reagent that has several advantages for use in laboratory experiments. It is soluble in a variety of solvents and can be used in a wide range of temperatures and pHs. Additionally, it is relatively stable and can be removed easily using trifluoroacetic acid (TFA). However, Fmoc-Dbz(o-NO2)-OH is not suitable for use in some applications, such as the synthesis of peptides containing cysteine residues, as it can react with the thiol group of the cysteine residue.
Orientations Futures
1. Developing new methods for the synthesis of Fmoc-Dbz(o-NO2)-OH to improve efficiency and reduce cost.
2. Investigating the use of Fmoc-Dbz(o-NO2)-OH in the synthesis of peptides containing cysteine residues.
3. Exploring the use of Fmoc-Dbz(o-NO2)-OH in the synthesis of peptide-based nanomaterials.
4. Investigating the use of Fmoc-Dbz(o-NO2)-OH in the study of protein-protein interactions.
5. Developing new methods for the removal of Fmoc-Dbz(o-NO2)-OH from peptides.
6. Investigating the use of Fmoc-Dbz(o-NO2)-OH as a drug target.
7. Exploring the use of Fmoc-Dbz(o-NO2)-OH in the synthesis of other organic compounds.
8. Investigating the use of Fmoc-Dbz(o-NO2)-OH in the synthesis of peptide-based drugs.
9. Developing new methods for the protection of amino acids using Fmoc-Dbz(o-NO2)-OH.
10. Investigating the use of Fmoc-Dbz(o-NO2)-OH in the synthesis of peptide-based catalysts.
Méthodes De Synthèse
Fmoc-Dbz(o-NO2)-OH is synthesized by the reaction of 4-methoxybenzylchloride with 4-methyl-2-oxo-1-phenyl-1,3-dihydro-2H-benzimidazole-1-carboxylic acid tert-butyl ester in the presence of triethylamine and DMF. The reaction is typically carried out at room temperature for 3-4 hours, and the product is isolated by precipitation with diethyl ether.
Propriétés
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-21(26)13-9-10-19(20(11-13)24(28)29)23-22(27)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILWOVZADAHUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Dbz(o-NO2)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)







![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)
